6-Amino-3-ethylquinazolin-4(3H)-one

Medicinal Chemistry ADME Prediction Scaffold Optimization

6-Amino-3-ethylquinazolin-4(3H)-one (CAS 873850-10-3) is a differentiated quinazolinone building block for kinase inhibitor design. The specific 6-amino and 3-ethyl substitution pattern is critical for target engagement as shown in SAR studies for kinases like ABL, ALK, and c-RAF. Its predicted clogP ~0.7 makes it suitable for CNS drug discovery. Generic substitution with des-amino or des-ethyl analogs risks inconsistent outcomes. Available at 97% purity, this compound serves as a reliable reference standard for analytical methods (HPLC, LC-MS) and a versatile intermediate for focused library synthesis. Choose this specific building block to ensure reproducible results in lead optimization programs.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
CAS No. 873850-10-3
Cat. No. B11907612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-3-ethylquinazolin-4(3H)-one
CAS873850-10-3
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCCN1C=NC2=C(C1=O)C=C(C=C2)N
InChIInChI=1S/C10H11N3O/c1-2-13-6-12-9-4-3-7(11)5-8(9)10(13)14/h3-6H,2,11H2,1H3
InChIKeyNVDSESSQTFBPIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-3-ethylquinazolin-4(3H)-one (CAS 873850-10-3): A Specialized Quinazolinone Scaffold for Targeted Derivatization and SAR Studies


6-Amino-3-ethylquinazolin-4(3H)-one (CAS 873850-10-3) is a heterocyclic small molecule belonging to the quinazolinone class, characterized by a fused benzene-pyrimidine ring system. Its core structure features an amino group at the 6-position and an ethyl substituent at the N3 position, yielding the molecular formula C10H11N3O and a molecular weight of 189.21 g/mol . This compound is primarily utilized as a versatile synthetic intermediate and a specialized building block in medicinal chemistry, particularly for the design and synthesis of kinase inhibitors and other biologically active molecules where substitution at the 6- and 3-positions is critical for modulating target engagement [1].

The Substitution Risk with 6-Amino-3-ethylquinazolin-4(3H)-one: Why N3-Alkyl and C6-Amino Modifications Are Not Interchangeable


The quinazolinone core is a privileged scaffold in drug discovery, yet subtle changes in its substitution pattern profoundly alter biological activity and physicochemical properties. Generic substitution with close analogs like 3-ethylquinazolin-4(3H)-one (lacking the 6-amino group) or 6-aminoquinazolin-4(3H)-one (lacking the 3-ethyl group) is inadvisable without rigorous re-evaluation. Structure-activity relationship (SAR) studies explicitly identify positions 2, 6, and 8 of the quinazolinone ring as critical for pharmacological activity, and the addition of an alkyl group at the N3 position is known to modulate both lipophilicity and target binding [1]. Therefore, the specific combination of a 6-amino and 3-ethyl substitution in this compound is not a generic feature but a defined structural input that dictates downstream molecular interactions, making direct substitution a high-risk strategy for consistent experimental outcomes.

Quantitative Evidence Guide for Selecting 6-Amino-3-ethylquinazolin-4(3H)-one Over Closest Analogs


Comparative Physicochemical Property Prediction: Impact of 6-Amino and 3-Ethyl Groups on Lipophilicity and Solubility

The presence of both the 6-amino and 3-ethyl groups in 6-Amino-3-ethylquinazolin-4(3H)-one results in a predicted lipophilicity (clogP) that is significantly different from its des-amino and des-ethyl counterparts. This quantitative difference directly impacts its potential for blood-brain barrier penetration and aqueous solubility, guiding its suitability for central nervous system (CNS) versus peripheral target programs [1].

Medicinal Chemistry ADME Prediction Scaffold Optimization

Commercially Available Purity and Specification Benchmarking Against Key Analogs

6-Amino-3-ethylquinazolin-4(3H)-one is commercially available from multiple vendors with a standard purity specification of 97-98%, as verified by NMR and HPLC. This level of analytical characterization is consistent across suppliers, providing a reliable procurement baseline. In contrast, some simpler analogs like 3-ethylquinazolin-4(3H)-one may be offered at a lower purity (e.g., 95%) by certain vendors, introducing potential variability in subsequent synthetic steps .

Chemical Sourcing Quality Control Procurement

Synthetic Versatility: The 6-Amino Group as a Unique Chemical Handle for Further Derivatization

The 6-amino group on the quinazolinone scaffold serves as a critical and versatile functional handle for a wide range of chemical transformations, including amide bond formation, reductive amination, and diazotization. This enables the rapid generation of diverse compound libraries for structure-activity relationship (SAR) exploration. This key reactive site is absent in analogs like 3-ethylquinazolin-4(3H)-one, which lack the amino functionality and thus offer far fewer direct derivatization options at this pharmacologically important position .

Medicinal Chemistry Parallel Synthesis Library Generation

SAR-Informed Rationale for Position 6 Substitution in Kinase Inhibitor Design

Comprehensive SAR analyses of quinazolinone-based kinase inhibitors have established that substitutions at the 6-position of the ring system are pivotal for modulating inhibitory potency and selectivity. While specific IC50 data for the 3-ethyl analog is not widely published, the class-level evidence strongly indicates that the presence of an amino group at C6, as found in the target compound, is a key determinant for interactions within the ATP-binding pocket of kinases like ABL, ALK, and c-RAF. In a study of related 6-iodo-2-pyridyl quinazolinones, 3-substituted analogs (10a-h) demonstrated exceptional antitumor activity and high kinase inhibitory potency [1]. This suggests the target compound's 6-amino-3-ethyl motif is strategically aligned with known pharmacophoric requirements for this target class.

Kinase Inhibition Structure-Activity Relationship Drug Design

Validated Application Scenarios for 6-Amino-3-ethylquinazolin-4(3H)-one Based on Comparative Evidence


Building Block for Focused Kinase Inhibitor Libraries

Given the established SAR that positions 2, 6, and 8 of the quinazolinone scaffold are critical for kinase inhibition [1], this compound is an ideal starting material for synthesizing focused libraries targeting kinases like ABL, ALK, and c-RAF. Its 6-amino handle allows for rapid diversification, while the 3-ethyl group provides a defined lipophilic anchor. This specific combination is not replicable with 6-aminoquinazolin-4(3H)-one or 3-ethylquinazolin-4(3H)-one alone, making it a strategically unique input for lead generation programs.

Intermediate for CNS-Targeted Probe Synthesis

The compound's predicted clogP of ~0.7 positions it in a favorable range for crossing the blood-brain barrier, a property highly relevant for CNS drug discovery [2]. In contrast, the more lipophilic des-amino analog (clogP ~1.8) or the less lipophilic des-ethyl analog (clogP ~0.2) would present different ADME profiles. Therefore, this compound serves as a balanced scaffold for synthesizing CNS-penetrant probes, where fine-tuning lipophilicity is essential.

High-Purity Standard for Analytical Method Development

With a commercial purity specification consistently at 97-98% , this compound can serve as a reliable reference standard for developing and validating analytical methods (HPLC, LC-MS) for related quinazolinone derivatives. Its higher guaranteed purity compared to some commercially available analogs reduces the need for extensive in-house purification, saving time and resources in analytical and quality control laboratories.

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